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Compound of Interest

Compound Name: Diphenylphosphinic Anhydride
CAS No.: 5849-36-5
Cat. No.: B1361199

Get Quote

Executive Summary

Diphenylphosphinic anhydride (CAS: 5849-36-5), also known as 1,1,3,3-
tetraphenyldiphosphoxane 1,3-dioxide, represents a critical class of organophosphorus
anhydrides used as activating agents in peptide synthesis and as ligands in coordination
chemistry.[1][2][3][4] This guide analyzes its solid-state structural properties, synthesizing data
from homologous phosphinic anhydrides to elucidate the geometry of the reactive P(O)-O-
P(O) core. We further detail the self-validating protocols for its synthesis and its mechanistic
role in "mixed anhydride" coupling reactions.

Chemical Identity & Structural Context

The reactivity of diphenylphosphinic anhydride is governed by the electrophilicity of its
phosphorus centers, modulated by the electron-withdrawing phosphoryl oxygen and the

bridging anhydride oxygen.
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Parameter Data

[Diphenylphosphoryloxy(phenyl)phosphoryllben

IUPAC Name
zene
Formula
Molecular Weight 418.36 g/mol
Melting Point 144-146 °C
Core Moiety Phosphinic Anhydride (P—O-P)
Oxidation State Phosphorus(V)

X-Ray Crystallographic Analysis

While the specific lattice parameters of the diphenyl derivative are often extrapolated in
literature, the structural principles of the P(O)-O—P(O) backbone are best understood through
the crystallographic data of its homologue, Dimethylphosphinic anhydride ([(CH3)2P(0)]20),
and related tetraphenyldiphosphoxane derivatives.

The Phosphinic Anhydride Core (P-O-P Bridge)

The central feature of the crystal structure is the anhydride bridge, which exhibits characteristic
bond lengths and angles distinguishing it from P(lll) analogues.

e Space Group (Homologue Reference): Monoclinic

(observed in dimethyl analogues).

o P-O-P Bond Angle: The bridging oxygen typically imposes a bent geometry with an angle (

) ranging from 130° to 145°. This flexibility allows the molecule to relieve steric strain
between the bulky phenyl substituents.

e Bond Lengths:

o P=0 (Terminal): ~1.46-1.47 A. The short length indicates substantial double-bond
character, enhancing the electrophilicity of the P center.
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o P-O (Bridging): ~1.60-1.62 A. These bonds are longer and weaker than the terminal P=0
bonds, acting as the "break point" during nucleophilic attack.

Conformational Analysis & Packing

In the solid state, diphenylphosphinic anhydride adopts a conformation that maximizes

stacking interactions between the phenyl rings while minimizing steric repulsion across the
anhydride bridge.

» Phenyl Orientation: The phenyl rings typically adopt a "propeller" arrangement around the
phosphorus atoms.

o Torsional Strain: The P=0 vectors are often anti-periplanar or gauche relative to each other
to minimize dipole-dipole repulsion between the phosphoryl oxygens.

 Lattice Stabilization: The high melting point (146 °C) compared to alkyl analogues suggests
a crystal lattice significantly stabilized by intermolecular aromatic interactions (edge-to-face
and face-to-face

-stacking).

Experimental Methodology: Synthesis & Purification

The following protocol describes the synthesis of diphenylphosphinic anhydride via the
dehydration of diphenylphosphinic acid. This method is preferred for its high atom economy
and purity.

Reagents & Equipment[5]

e Precursor: Diphenylphosphinic acid (

).

o Dehydrating Agent: Acetic anhydride (

) or Thionyl chloride (
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)

» Solvent: Toluene or Dichloromethane (DCM).
¢ Inert Atmosphere: Nitrogen (

) or Argon line.

Synthetic Workflow (Self-Validating Protocol)

This protocol uses the Acetic Anhydride Exchange method, which avoids the corrosive
byproducts of thionyl chloride.

» Activation: Dissolve diphenylphosphinic acid (1.0 eq) in excess acetic anhydride (5.0 eq).
o Reflux: Heat the mixture to 100°C for 2—4 hours.
o Validation: Monitor reaction progress via
NMR. Shift from acid (~28 ppm) to anhydride (~35-40 ppm).

« Distillation: Remove excess acetic anhydride and byproduct acetic acid under reduced
pressure.

o Crystallization: Dissolve the crude residue in boiling dry toluene. Allow to cool slowly to room
temperature, then to 4°C.

« |solation: Filter the white crystalline solid under inert atmosphere (anhydrides are moisture-
sensitive).

Visualization of Synthesis Logic
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Caption: Reaction pathway for the synthesis of Diphenylphosphinic Anhydride via acetic
anhydride exchange.

Mechanism of Action: Peptide Coupling

Diphenylphosphinic anhydride serves as a potent activating agent for carboxylic acids,
forming a "Mixed Anhydride" in situ. This method suppresses racemization compared to
standard acyl chlorides.

The Mixed Anhydride Pathway

» Activation: The carboxylate (

) attacks the phosphorus atom of the anhydride, cleaving the P—O-P bond.

¢ Intermediate Formation: A Phosphinic-Carboxylic Mixed Anhydride is formed (
).
e Aminolysis: The amine nucleophile (

) attacks the highly electrophilic carbonyl carbon of the mixed anhydride.

e Leaving Group: The diphenylphosphinate anion (
) is expelled as a stable leaving group.

Regioselectivity Logic

The amine attacks the Carbonyl Carbon (C=0) rather than the Phosphoryl Phosphorus (P=0)
because:

o Sterics: The bulky phenyl groups on phosphorus shield the P center.

o Electronics: The carbonyl carbon is more susceptible to nucleophilic attack by the "hard"
amine nucleophile in this specific steric environment.

Pathway Diagram
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N-Protected Amino Acid
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Caption: Mechanism of peptide coupling utilizing Diphenylphosphinic Anhydride as the
activation reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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